1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a benzyl group and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.
Acylation: The benzylpiperidine intermediate is then acylated with 2-(cyclohexen-1-yl)acetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with various biological targets.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-one: A simpler analog with similar structural features.
1-Benzylpiperidin-4-amine: Another related compound with an amine group instead of a ketone.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one is unique due to the presence of both benzyl and cyclohexenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2/c31-27(29-19-15-26(16-20-29)21-24-7-3-1-4-8-24)12-11-23-13-17-30(18-14-23)28(32)22-25-9-5-2-6-10-25/h1,3-4,7-9,23,26H,2,5-6,10-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWQTURIKZUGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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